molecular formula C22H17NO B3046389 1H-Indole, 1-acetyl-2,3-diphenyl- CAS No. 1239-56-1

1H-Indole, 1-acetyl-2,3-diphenyl-

Cat. No. B3046389
CAS RN: 1239-56-1
M. Wt: 311.4 g/mol
InChI Key: MWONSTOMAJQKLH-UHFFFAOYSA-N
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Description

“1H-Indole, 1-acetyl-2,3-diphenyl-” is a compound that belongs to the class of organic compounds known as 2-phenylindoles . These are indoles substituted at the 2-position with a phenyl group . It is also known as 2,3-diphenyl-1H-indole .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3-alkyl-substituted 1H-indoles were treated with phenyl iodide in the presence of a copper-catalyst to yield the corresponding N-phenyl indoles .


Molecular Structure Analysis

The molecular structure of “1H-Indole, 1-acetyl-2,3-diphenyl-” can be analyzed using various computational and experimental techniques . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Indole derivatives possess various biological activities, which have created interest among researchers to synthesize a variety of indole derivatives . For instance, 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives were synthesized and evaluated for antioxidant activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1H-Indole, 1-acetyl-2,3-diphenyl-” can be inferred from similar compounds. For instance, indole is a crystalline colorless compound with specific odors . The compound “1H-Indole, 1-acetyl-2,3-diphenyl-” has a molecular weight of 269.35 .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions for “1H-Indole, 1-acetyl-2,3-diphenyl-” could involve further exploration of its therapeutic potential and development of novel drugs based on its structure.

properties

IUPAC Name

1-(2,3-diphenylindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO/c1-16(24)23-20-15-9-8-14-19(20)21(17-10-4-2-5-11-17)22(23)18-12-6-3-7-13-18/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWONSTOMAJQKLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70391614
Record name 1H-Indole, 1-acetyl-2,3-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole, 1-acetyl-2,3-diphenyl-

CAS RN

1239-56-1
Record name 1H-Indole, 1-acetyl-2,3-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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